4-Propoxypyrimidine-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

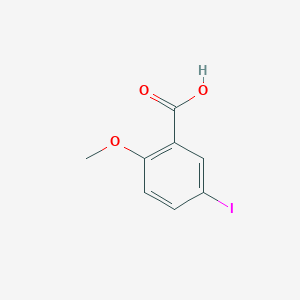

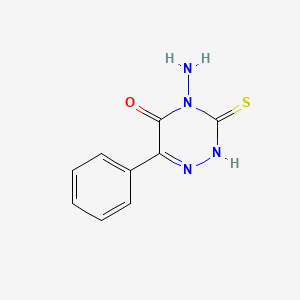

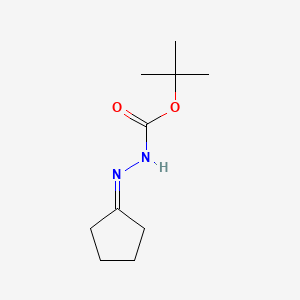

4-Propoxypyrimidine-2-thiol is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The specific structure of 4-propoxypyrimidine-2-thiol is not directly discussed in the provided papers, but related compounds such as 4-thiouridine and various pyrimidine-2-thiol derivatives are extensively studied for their properties and applications in nucleic acid chemistry and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of oligonucleotides containing 4-thiothymidine and related compounds is described, where methods for incorporating these derivatives into oligodeoxynucleotides using the cyanoethyl phosphoramidite method are given . Another paper discusses the regioselective synthesis of 4-amino-2,8-disubstituted pyrido[3,2-d]pyrimidine derivatives, highlighting the versatility of pyrimidine chemistry in creating diverse molecules . Additionally, the preparation of oligoribonucleotides containing 4-thiouridine is described, showcasing the utility of these compounds in photo-crosslinking studies .

Molecular Structure Analysis

The molecular and crystal structure of 4-thiouridine, a related compound, is solved using three-dimensional X-ray data, revealing that it assumes a syn conformation, which is unusual for pyrimidine nucleosides . The crystal structures of other pyrimidine derivatives, such as 4-pyrimidinone nucleosides, are also determined, providing insights into their conformational preferences in the solid state and in solution .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is explored in several studies. For example, the chemical properties of oligonucleotides containing modified bases like 4-thiothymidine are investigated, including their reactivity towards ammonia . The desulfurization of 2-thiouracil nucleosides to form 4-pyrimidinone nucleosides is another reaction of interest, which has implications for the biological function of these compounds .

Physical and Chemical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, are determined and discussed in the context of their potential applications . The chemical stability of 4′-thio-2′-deoxypyrimidine nucleosides is described, along with their antitumor activity, highlighting the importance of these properties in drug development .

Wissenschaftliche Forschungsanwendungen

Redox Reagents in Protein Folding

Pyrimidine derivatives, including 4-Propoxypyrimidine-2-thiol, have been explored for their utility as redox reagents in the in vitro refolding of proteins. Studies have demonstrated that aromatic thiol compounds can serve as effective catalysts for the formation of disulfide bonds during protein renaturation, thus improving the efficiency of refolding processes in biotechnological applications (Patil, Rudolph, & Lange, 2008).

Enzyme Inhibition for Therapeutic Applications

Research on pyrimidine-thiones has revealed their potential in inhibiting enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical for various physiological functions. These inhibitors have shown promise in treating conditions related to enzyme dysfunction, showcasing the therapeutic applications of these compounds (Taslimi et al., 2018).

Antioxidant and Anti-inflammatory Properties

The synthesis of novel pyrimidine derivatives has led to compounds with significant anti-inflammatory and antioxidant activities. These properties are of interest for developing treatments for conditions characterized by oxidative stress and inflammation (Shehab, Abdellattif, & Mouneir, 2018).

Thiol Sensing and Protein Labeling

Pyrimidine derivatives have been employed in the development of selective probes for thiol sensing and protein labeling. These applications are critical for studying cellular redox regulation and understanding the dynamics of protein modifications in biological research (Zhou, Yao, Hu, & Fang, 2016).

Antimicrobial and Anthelmintic Activities

Pyrimidine-thiol derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities, offering new avenues for the development of agents to combat microbial infections and parasitic infestations (Bamnela & Shrivastava, 2010).

Anticancer Agents

The exploration of pyrimidine nucleoside analogues has yielded compounds with promising cytostatic activity against tumor cells. Such research opens up possibilities for creating new anticancer therapies by targeting specific cellular mechanisms (Bege et al., 2019).

Coordination Chemistry

Pyrimidine and its derivatives, including thiol variants, have been extensively studied for their coordination behaviors and applications in creating metal complexes. These compounds have found applications in catalysis, material science, and the study of metalloproteins (Wang, 2014).

Eigenschaften

IUPAC Name |

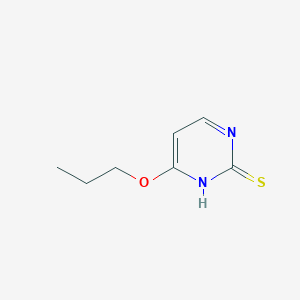

6-propoxy-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQWYZJALFTJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399525 |

Source

|

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxypyrimidine-2-thiol | |

CAS RN |

438219-92-2 |

Source

|

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

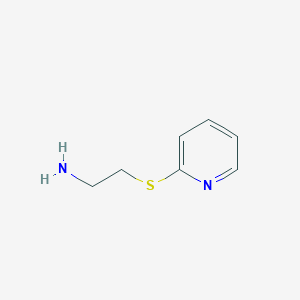

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)

amino]-acetic acid](/img/structure/B1308374.png)